Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the amino and ester groups. One common method involves the cyclization of appropriate precursors under specific conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Thiazole derivatives are known for their antimicrobial, antifungal, and antitumor activities.
Industry: The compound can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: An antineoplastic drug
Properties
CAS No. |
52868-72-1 |
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Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5(8)13-7(9-2)10-4/h3,8H2,1-2H3,(H,9,10) |
InChI Key |
YLGCELVVRXLZSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC)N |
Origin of Product |
United States |
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